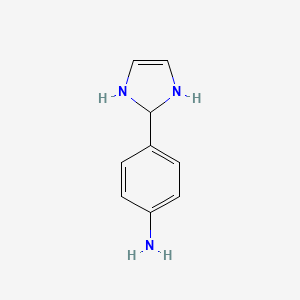
4-Heptyloxy-3-trifluoromethylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptyloxy-3-trifluoromethylbenzyl alcohol is an organic compound characterized by a benzyl alcohol group substituted with a heptyloxy chain and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-heptyloxy-3-trifluoromethylbenzyl alcohol typically involves the reduction of 4-heptyloxy-3-trifluoromethylbenzoic acid. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods are designed to maximize efficiency and minimize by-products. For instance, the use of palladium on carbon (Pd/C) as a catalyst under hydrogen gas can effectively reduce the benzoic acid derivative to the desired benzyl alcohol .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting the alcohol to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 or NaBH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 4-Heptyloxy-3-trifluoromethylbenzaldehyde or 4-heptyloxy-3-trifluoromethylbenzoic acid.
Reduction: 4-Heptyloxy-3-trifluoromethylbenzyl alkane.
Substitution: 4-Heptyloxy-3-trifluoromethylbenzyl chloride.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 4-heptyloxy-3-trifluoromethylbenzyl alcohol serves as an intermediate for the synthesis of more complex molecules. Its unique substituents make it a valuable building block for designing novel compounds with specific properties.
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory or immunosuppressive effects .
Industry: In materials science, the compound can be used to modify the properties of polymers and other materials, enhancing their performance in various applications.
Mechanism of Action
The mechanism by which 4-heptyloxy-3-trifluoromethylbenzyl alcohol exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their pharmacokinetic properties .
Comparison with Similar Compounds
- 4-Methoxy-3-trifluoromethylbenzyl alcohol
- 4-Ethoxy-3-trifluoromethylbenzyl alcohol
- 4-Butoxy-3-trifluoromethylbenzyl alcohol
Comparison: Compared to its analogs, 4-heptyloxy-3-trifluoromethylbenzyl alcohol has a longer alkyl chain, which can influence its physical and chemical properties, such as solubility and melting point. The heptyloxy group may also affect the compound’s interaction with biological targets, potentially leading to different biological activities.
Properties
Molecular Formula |
C15H21F3O2 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
[4-heptoxy-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C15H21F3O2/c1-2-3-4-5-6-9-20-14-8-7-12(11-19)10-13(14)15(16,17)18/h7-8,10,19H,2-6,9,11H2,1H3 |
InChI Key |
UCNJLSAIAPHXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-Butyl-3-isopropyl-6,7-dihydroisothiazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12815207.png)





![5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B12815226.png)
![2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecine](/img/structure/B12815237.png)

![1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid](/img/structure/B12815247.png)


![7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12815277.png)

